molecular formula C23H23N5O2S B2424904 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide CAS No. 1251617-65-8

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2424904
CAS No.: 1251617-65-8
M. Wt: 433.53
InChI Key: VQJYBTFLFBEUIT-UHFFFAOYSA-N
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Description

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrazine ring, and is further substituted with various functional groups such as dimethylphenylthio and ethylphenylacetamide

Preparation Methods

The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrazine Core: The synthesis begins with the formation of the triazolopyrazine core. This can be achieved by reacting a suitable pyrazine derivative with a triazole precursor under specific reaction conditions, such as the use of a strong base and a suitable solvent.

    Introduction of the Dimethylphenylthio Group: The next step involves the introduction of the dimethylphenylthio group. This can be accomplished by reacting the intermediate triazolopyrazine with a dimethylphenylthiol reagent in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the ethylphenylacetamide group. This can be done using an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide can be compared with other similar compounds, such as:

    2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(3-ethylphenyl)acetamide: This compound has a pyrimidine ring instead of a pyrazine ring, which may result in different chemical reactivity and biological activity.

    2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(3H)-yl)-N-(3-ethylphenyl)acetamide: This compound has a quinoxaline ring, which may also affect its properties and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-4-17-6-5-7-18(13-17)25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-8-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJYBTFLFBEUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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